molecular formula C18H16N2O2 B5713824 N-(6-methyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide

N-(6-methyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide

Cat. No. B5713824
M. Wt: 292.3 g/mol
InChI Key: ZQARAGORDHFEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide, also known as MPNA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPNA is a potent inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-(6-methyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide inhibits CK2 by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to its substrate proteins. This leads to a decrease in CK2 activity and downstream signaling pathways, resulting in cell death or growth arrest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(6-methyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide are mainly related to its inhibition of CK2 activity. CK2 is involved in many cellular processes, including DNA replication, transcription, and translation, as well as cell cycle progression and apoptosis. Inhibition of CK2 by N-(6-methyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide leads to a decrease in cell proliferation and an increase in apoptosis, which has been shown to be effective in cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of N-(6-methyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide for lab experiments include its high potency and specificity for CK2, which allows for precise control of CK2 activity in cells. However, N-(6-methyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many future directions for research on N-(6-methyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide and its potential applications in scientific research. One direction is to investigate the role of CK2 in other cellular processes, such as autophagy and senescence. Another direction is to explore the potential therapeutic applications of N-(6-methyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide in cancer treatment, either alone or in combination with other drugs. Additionally, further studies are needed to optimize the synthesis and formulation of N-(6-methyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide for use in lab experiments and potential clinical applications.

Synthesis Methods

The synthesis of N-(6-methyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide involves several steps, starting with the reaction of 6-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-naphthol to form the ester, which is then hydrolyzed to the amide using sodium hydroxide. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

N-(6-methyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide has been widely used as a research tool to investigate the role of CK2 in various cellular processes. It has been shown to inhibit CK2 activity in vitro and in vivo, leading to a decrease in cell proliferation and an increase in apoptosis. N-(6-methyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide has also been used to study the role of CK2 in cancer, as CK2 is overexpressed in many types of cancer and is associated with tumor growth and metastasis.

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-5-4-8-17(19-13)20-18(21)12-22-16-10-9-14-6-2-3-7-15(14)11-16/h2-11H,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQARAGORDHFEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylpyridin-2-yl)-2-(naphthalen-2-yloxy)acetamide

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